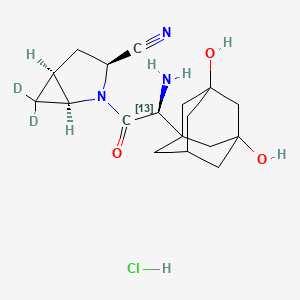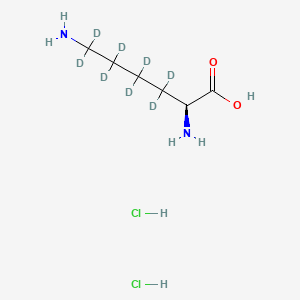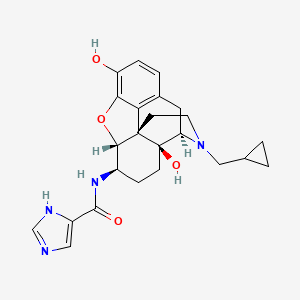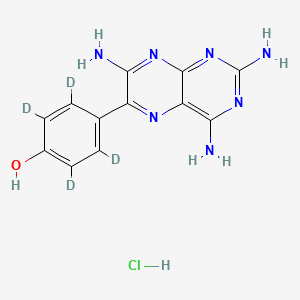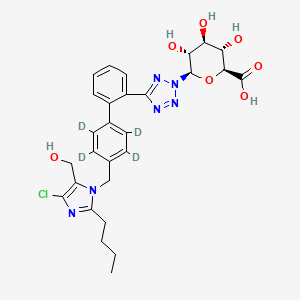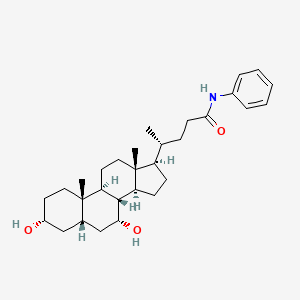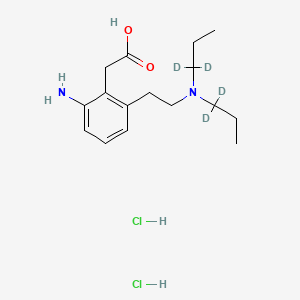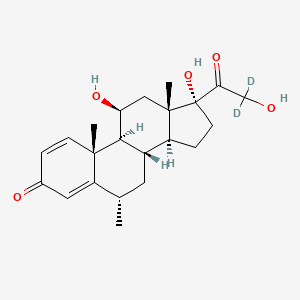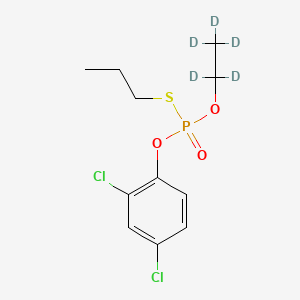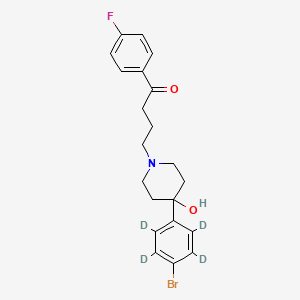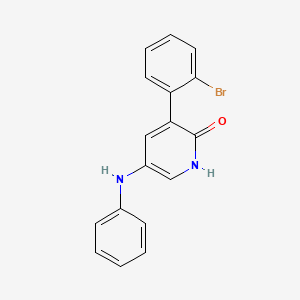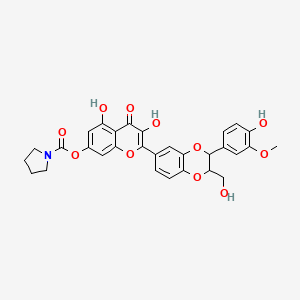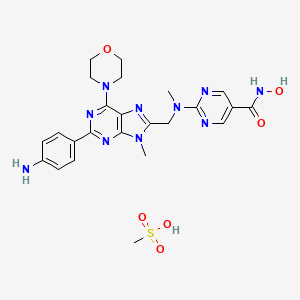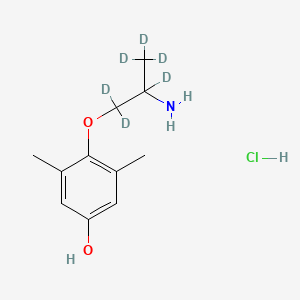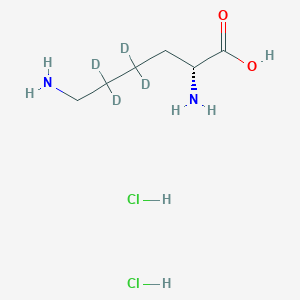
D-Lysine-d4 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lysine-d4 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its utility in various scientific research applications. This compound is particularly valuable in the fields of pharmacokinetics, drug metabolism, and mass spectrometry due to its unique isotopic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysine-d4 (dihydrochloride) involves the deuteration of D-Lysine. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the lysine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated lysine is then reacted with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of D-Lysine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency. The final product is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .
科学研究应用
D-Lysine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for quantifying lysine and its derivatives.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for studying protein dynamics and interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles .
作用机制
The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .
相似化合物的比较
L-Lysine-d4 (dihydrochloride): The L-isomer of lysine labeled with deuterium.
DL-Lysine-4,4,5,5-d4 (dihydrochloride): A racemic mixture of D- and L-lysine labeled with deuterium .
Comparison:
Isomeric Form: D-Lysine-d4 (dihydrochloride) is the D-isomer, while L-Lysine-d4 (dihydrochloride) is the L-isomer. The DL-Lysine-4,4,5,5-d4 (dihydrochloride) contains both isomers.
Applications: D-Lysine-d4 (dihydrochloride) is often preferred in studies requiring the D-isomer, while L-Lysine-d4 (dihydrochloride) is used for studies involving the L-isomer.
属性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
223.13 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;; |
InChI 键 |
JBBURJFZIMRPCZ-AYBNVTFNSA-N |
手性 SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


